molecular formula C22H20N2O6 B4659308 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4659308
M. Wt: 408.4 g/mol
InChI Key: TVGGSYRIBDYTRP-UHFFFAOYSA-N
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Description

The compound 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic molecule known for its distinctive structural framework This compound exhibits a unique tricyclic system combined with a nitrophenyl group, making it an interesting subject of study in various fields such as synthetic chemistry, pharmaceuticals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione involves a multistep process:

  • Formation of the Core Structure: : Starting with the formation of the tricyclic core through a Diels-Alder reaction, where a diene and a dienophile react under controlled temperature and pressure.

  • Functional Group Introduction: : Introduction of the nitrophenyl group via a nitration reaction using nitric acid and sulfuric acid as nitrating agents.

  • Attachment of the Dimethylphenoxy Group: : This step involves a nucleophilic substitution reaction where the phenoxy group is introduced, typically using a strong base like sodium hydride (NaH) to deprotonate the phenol, making it a good nucleophile.

Industrial Production Methods

Industrial production methods often optimize these synthetic routes by:

  • Scaling up Reaction Vessels: : Using larger reactors to handle bigger volumes.

  • Continuous Flow Chemistry: : Implementing continuous flow processes to improve reaction efficiency and safety.

  • Automation: : Employing automated systems for reagent addition and reaction monitoring to ensure precision and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the phenoxy group, forming corresponding quinones.

  • Reduction: : The nitro group can be reduced to an amine using common reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron filings with hydrochloric acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Palladium on carbon (Pd/C), iron filings with hydrochloric acid (Fe/HCl).

  • Bases: : Sodium hydride (NaH), potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation: : Quinones and corresponding carboxylic acids.

  • Reduction: : Amines.

  • Substitution: : Various derivatives depending on the introduced substituent.

Scientific Research Applications

4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione has diverse applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Applied in the development of advanced materials, such as polymers with specific mechanical or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Enzyme Inhibition: : It may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.

  • Molecular Targets: : It targets specific enzymes or receptors, potentially modulating biochemical pathways involved in disease processes.

  • Pathways Involved: : Involvement in pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Compared to similar compounds, 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to:

  • Structural Uniqueness: : Its tricyclic system combined with nitrophenyl and dimethylphenoxy groups.

  • Reactivity: : Its diverse reactivity profile, undergoing multiple types of chemical reactions.

  • Applications: : Its wide range of applications in research and industry.

List of Similar Compounds

  • 4-[3-(3,5-dimethylphenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione

  • 4-[3-(4-nitrophenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione

  • 4-[3-(3,5-dimethylphenoxy)-5-bromo-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione

Properties

IUPAC Name

2-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-11-5-12(2)7-15(6-11)29-16-9-13(8-14(10-16)24(27)28)23-21(25)19-17-3-4-18(30-17)20(19)22(23)26/h5-10,17-20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGGSYRIBDYTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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